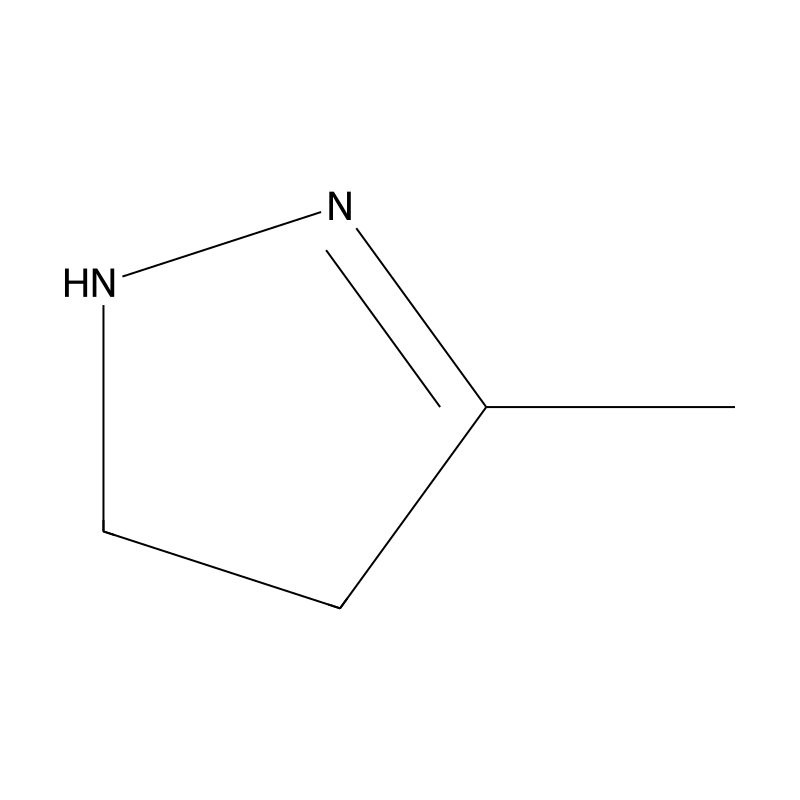3-Methyl-4,5-dihydro-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Potential Applications
3-Methyl-4,5-dihydro-1H-pyrazole (CAS: 1911-30-4) is a heterocyclic molecule containing a five-membered ring with two nitrogen atoms and three carbon atoms. Due to its structure, it holds potential for various scientific research applications.
One area of exploration is its use as a building block for the synthesis of more complex molecules. The presence of the reactive amine group (NH₂) and the cyclic structure allows for further chemical modifications, potentially leading to novel compounds with diverse properties [].
3-Methyl-4,5-dihydro-1H-pyrazole is an organic compound characterized by its five-membered ring structure containing two nitrogen atoms. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and agricultural science. The compound exhibits a unique substitution pattern that influences its reactivity and biological activity, making it a valuable subject of study in various fields of research .
- Oxidation: This compound can be oxidized to form various pyrazole derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions transform the compound into more saturated derivatives, often using sodium borohydride or lithium aluminum hydride as reducing agents.
- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of diverse substituents onto the pyrazole ring, employing reagents like halogens and alkyl halides.
These reactions contribute to the synthesis of a variety of substituted pyrazoles, which can exhibit different biological and chemical properties depending on their substituents.
3-Methyl-4,5-dihydro-1H-pyrazole has shown notable biological activities:
- Enzyme Inhibition: It has been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in the nervous system. This inhibition can have implications for treating conditions like Alzheimer's disease.
- Cellular Effects: The compound influences cellular processes by modulating signaling pathways, including activation of the Nrf2 pathway, which is essential for cellular defense against oxidative stress.
- Antioxidant Activity: Studies indicate that this compound exhibits antioxidant properties, contributing to its potential therapeutic applications .
The synthesis of 3-Methyl-4,5-dihydro-1H-pyrazole typically involves cyclocondensation reactions. Common methods include:
- Cyclocondensation of Hydrazine Derivatives: This method involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Ultrasound-Assisted Synthesis: Recent advancements have introduced sonochemical methods that enhance the efficiency and yield of synthesizing this compound by utilizing ultrasound to facilitate reactions .
Industrial production may also employ continuous flow processes and catalysts to improve yield and reduce by-products.
3-Methyl-4,5-dihydro-1H-pyrazole finds applications in several areas:
- Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development, particularly in neuropharmacology.
- Agriculture: Its efficacy as an agrochemical agent is explored for pest control and plant protection strategies.
- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities .
Interaction studies involving 3-Methyl-4,5-dihydro-1H-pyrazole focus on its binding affinity with various biomolecules. These studies reveal how the compound interacts with proteins and enzymes, influencing their activity. For example, its role in inhibiting acetylcholinesterase provides insights into potential therapeutic uses against neurodegenerative diseases. Additionally, computational studies often accompany these investigations to predict interaction mechanisms at the molecular level .
Several compounds share structural similarities with 3-Methyl-4,5-dihydro-1H-pyrazole. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazole | Parent compound; five-membered ring | Lacks methyl substitution at position 3 |
| 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole | Contains a phenyl group at position 1 | Enhanced lipophilicity due to phenyl substitution |
| 3,5-Dimethyl-4,5-dihydro-1H-pyrazole | Additional methyl groups at positions 3 and 5 | Increased steric hindrance affecting reactivity |
3-Methyl-4,5-dihydro-1H-pyrazole is distinct due to its specific methyl substitution at position 3, which imparts unique chemical reactivity and biological properties compared to these similar compounds .








